molecular formula C17H18N4O2 B12941300 1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one CAS No. 40281-69-4

1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one

Cat. No.: B12941300
CAS No.: 40281-69-4
M. Wt: 310.35 g/mol
InChI Key: GVAHCQXYEDJVFN-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with benzyl bromide in the presence of a base, followed by cyclopentylation using cyclopentyl bromide under similar conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopentyl group may influence its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-9-methyl-1H-purin-6(9H)-one: Similar structure but with a methyl group instead of a cyclopentyl group.

    1-(Benzyloxy)-9-ethyl-1H-purin-6(9H)-one: Similar structure but with an ethyl group instead of a cyclopentyl group.

    1-(Benzyloxy)-9-propyl-1H-purin-6(9H)-one: Similar structure but with a propyl group instead of a cyclopentyl group.

Uniqueness

1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one is unique due to the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to its analogs

Properties

CAS No.

40281-69-4

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

9-cyclopentyl-1-phenylmethoxypurin-6-one

InChI

InChI=1S/C17H18N4O2/c22-17-15-16(20(11-18-15)14-8-4-5-9-14)19-12-21(17)23-10-13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2

InChI Key

GVAHCQXYEDJVFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=CN(C3=O)OCC4=CC=CC=C4

Origin of Product

United States

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